HE47 protein is typically derived from specific species, including certain bacteria or eukaryotic organisms. The exact source can vary based on the research focus or application, but it is often studied in the context of its role in cellular metabolism and protein synthesis.
HE47 protein is classified as a ribosomal protein, which is integral to the ribosome's structure and function. Ribosomal proteins are essential for the assembly and stability of ribosomes, which are responsible for translating messenger RNA into proteins.
The synthesis of HE47 protein can occur through various methods:
The molecular structure of HE47 is characterized by its specific folding patterns and interactions with ribosomal RNA. Ribosomal proteins like HE47 often exhibit a compact structure that facilitates their binding to ribosomal RNA, contributing to ribosome stability.
Structural data can be obtained through techniques such as X-ray crystallography or cryo-electron microscopy, which provide high-resolution images of the protein's conformation within the ribosome . These studies reveal critical interactions between HE47 and other ribosomal components.
HE47 protein participates in several biochemical reactions within the ribosome:
The interactions between HE47 and ribosomal RNA involve specific binding sites that stabilize the ribosome's structure during translation. These interactions are crucial for maintaining the fidelity of protein synthesis under varying cellular conditions .
The mechanism of action for HE47 involves its integration into the ribosome during translation:
Studies have shown that alterations in HE47 expression can significantly impact translation efficiency and accuracy, highlighting its essential role in cellular function .
HE47 exhibits typical characteristics associated with ribosomal proteins:
HE47 protein has several applications in scientific research:
The HE47 protein, also known as E47 or TCF3 (Transcription Factor 3), is encoded by the TCF3 gene located at human chromosome 19p13.3 (NCBI Gene ID: 6929). The gene spans 43.3 kb and comprises 21 exons, generating multiple alternatively spliced isoforms. The primary transcript variant (NM_001136139.4) encodes a 654-amino acid protein with a molecular weight of approximately 67 kDa [1]. Evolutionary analysis reveals high conservation across vertebrates, particularly in the basic helix-loop-helix (bHLH) DNA-binding domain. The TCF3 locus displays conserved synteny in mammals, with orthologs identified in model organisms like mice (Mus musculus) and zebrafish (Danio rerio). Genomic instability at this locus, including t(1;19) and t(12;19) translocations with PBX1 or ZNF384, is linked to lymphoid malignancies due to disrupted transcriptional regulation in B-cell development [1].
Table 1: Genomic Features of HE47 (TCF3)
Feature | Detail |
---|---|
Gene Symbol | TCF3 |
Chromosomal Location | 19p13.3 |
Exon Count | 21 |
Transcript Variants | NM_001136139.4 (E47 isoform) |
Protein Length | 654 amino acids |
Conserved Domains | bHLH (amino acids 538-611) |
Pathogenic Variants | t(1;19)(q23;p13.3) translocation in B-ALL |
The canonical HE47 isoform (UniProt ID: P15923-8) contains 654 residues with a predicted isoelectric point (pI) of 5.2. Key post-translational modifications include:
HE47 belongs to the E-protein family of class I bHLH transcription factors. Its domain architecture comprises:
Table 2: Functional Domains of HE47
Domain | Amino Acid Range | Function |
---|---|---|
Activation 1 | 1–127 | Recruits p300/CBP coactivators |
Inhibitory 1 | 128–244 | Suppresses activity via phosphorylation |
Activation 2 | 365–483 | Binds SAGA chromatin complex |
bHLH | 538–611 | DNA binding and dimerization |
The bHLH domain adopts a parallel four-helix bundle structure, with Helix1-Loop-Helix2 topology. X-ray crystallography (PDB: 1TY7) reveals that the loop (aa 580–590) confers dimerization specificity, while basic residues in Helix2 (e.g., Arg588, Arg589) directly contact DNA major grooves. Functional epitopes include:
The unmodified HE47 polypeptide has a calculated molecular weight of 67.4 kDa and a pI of 5.2. Post-translational modifications alter these properties:
HE47 undergoes N-linked glycosylation at Asn297 within the inhibitory domain ID1. Deep quantitative glycoprofiling (DQGlyco) identifies three major glycoforms:
Table 3: Glycoforms and Functional Impact
Glycoform | Structure | Localization | Functional Role |
---|---|---|---|
Complex biantennary | GlcNAc₂Man₃GlcNAc₂ | Cytoplasm | Stabilizes inhibitory domains |
High-mannose | Man₉GlcNAc₂ | ER/Golgi | Quality control checkpoint |
Sialylated hybrid | Neu5Ac-GlcNAcMan₅GlcNAc₂ | Plasma membrane | Mediates cell adhesion signals |
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